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Compound of Interest

Compound Name: Turofexorate Isopropyl

Cat. No.: B1683278 Get Quote

An In-depth Review of the Chemical Structure, Physicochemical Properties, and Biological

Activity of a Potent Farnesoid X Receptor (FXR) Agonist.

For Research Use Only. Not for human use.

Introduction
Turofexorate Isopropyl, also known by its development codes WAY-362450, XL335, and

FXR-450, is a potent and selective, orally bioavailable agonist of the Farnesoid X Receptor

(FXR)[1][2]. As a non-steroidal, small molecule, it has garnered significant interest within the

research community for its potential therapeutic applications in metabolic and inflammatory

diseases. This technical guide provides a comprehensive overview of the chemical structure,

physicochemical and pharmacokinetic properties, and the mechanism of action of

Turofexorate Isopropyl, tailored for researchers, scientists, and professionals in drug

development.

Chemical Structure and Identity
Turofexorate Isopropyl is a member of the azepino[4,5-b]indole class of compounds[2]. Its

chemical identity is well-defined and characterized by the following identifiers:
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Identifier Value

IUPAC Name
propan-2-yl 3-(3,4-difluorobenzoyl)-1,1-dimethyl-

2,6-dihydroazepino[4,5-b]indole-5-carboxylate[3]

CAS Number 629664-81-9[3]

Molecular Formula C₂₅H₂₄F₂N₂O₃[3]

Molecular Weight 438.47 g/mol [1][4]

SMILES
CC(C)OC(=O)C1=CN(CC(C2=C1NC3=CC=CC

=C32)(C)C)C(=O)C4=CC(=C(C=C4)F)F[3]

Synonyms WAY-362450, XL335, FXR-450[1][2]

Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is

fundamental for formulation development and predicting its in vivo behavior. The following table

summarizes the known properties of Turofexorate Isopropyl.
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Property Value Source

Appearance Crystalline solid [5]

Solubility DMSO: 31-33 mg/mL [6]

Ethanol: 2 mg/mL [6]

Water: Insoluble [6]

pKa (strongest acidic) 13.58 (predicted) DrugBank

pKa (strongest basic) -4.5 (predicted) DrugBank

LogP (calculated) 5.1 PubChem

Polar Surface Area 62.4 Å² PubChem

Hydrogen Bond Donors 1 DrugBank

Hydrogen Bond Acceptors 2 DrugBank

Rotatable Bond Count 4 DrugBank

Mechanism of Action and Signaling Pathway
Turofexorate Isopropyl is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear

hormone receptor primarily expressed in the liver, intestine, adrenal glands, and kidneys. FXR

plays a critical role in the regulation of bile acid, lipid, and glucose homeostasis.

Upon binding to FXR, Turofexorate Isopropyl induces a conformational change in the

receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer

with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences

known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target

genes, thereby modulating their transcription.

The activation of FXR by Turofexorate Isopropyl initiates a signaling cascade with diverse

physiological effects. A key downstream target is the induction of the Small Heterodimer

Partner (SHP), a transcriptional repressor that in turn inhibits the expression of Cholesterol 7α-

hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. This

negative feedback loop is a central mechanism in maintaining bile acid homeostasis.
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Furthermore, Turofexorate Isopropyl has been shown to upregulate the expression of several

genes involved in bile acid transport and metabolism, including the Bile Salt Export Pump

(BSEP) and the Intestinal Bile Acid-Binding Protein (IBABP)[1]. It also represses the expression

of Sterol 12α-hydroxylase (CYP8B1)[1]. A study also revealed that chronic activation of FXR by

WAY-362450 can lead to an increase in the expression of Cyclin D1 (Ccnd1) in the liver[7].
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Caption: Turofexorate Isopropyl signaling pathway via FXR activation.
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Pharmacokinetic Properties
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism,

and excretion (ADME) of a drug candidate. The following table summarizes the available

pharmacokinetic data for Turofexorate Isopropyl.

Parameter Species Value Route Reference

Oral

Bioavailability
Rat 38% p.o. [1]

Half-life (t½) Rat 25 h i.v. & p.o. [1]

Volume of

Distribution (Vd)
Rat 3.3 L/kg i.v. & p.o. [1]

Clearance (CL) Rat
~10% of hepatic

blood flow
i.v. & p.o. [1]

Oral administration of Turofexorate Isopropyl to LDLR-/- mice has been shown to result in the

lowering of cholesterol and triglycerides[1].

Pharmacodynamic Properties
The pharmacodynamic effects of Turofexorate Isopropyl are a direct consequence of its

potent FXR agonism. In vitro and in vivo studies have demonstrated its ability to modulate the

expression of FXR target genes and influence lipid and glucose metabolism.
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Assay System EC₅₀ Efficacy Reference

FXR Agonism
Cell-based

reporter assay
4 nM 149% [2]

BSEP Promoter

Activation
Promoter assay 17 nM - [1]

SHP Promoter

Activation
Promoter assay 230 nM - [1]

IBABP Promoter

Activation
Promoter assay 33 nM - [1]

In a murine model of non-alcoholic steatohepatitis (NASH), treatment with WAY-362450 was

found to attenuate liver inflammation and fibrosis[8]. The study, conducted on male C57BL/6

mice fed a methionine and choline-deficient (MCD) diet, showed that a 30 mg/kg dose of WAY-

362450 for 4 weeks reduced elevated serum ALT and AST activities, decreased inflammatory

cell infiltration, and lowered hepatic gene expression of fibrosis markers[8].

Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific

findings. The following section outlines the methodologies for key experiments involving

Turofexorate Isopropyl.

FXR Reporter Gene Assay
The potency of Turofexorate Isopropyl as an FXR agonist is typically determined using a cell-

based reporter gene assay. The general steps are as follows:

Cell Culture & Transfection
Compound Treatment Assay Readout

Plate mammalian cells
(e.g., HEK293T, HepG2)

Co-transfect with:
- FXR expression vector
- RXR expression vector

- FXRE-luciferase reporter vector

Add varying concentrations of
Turofexorate Isopropyl Incubate for 24-48 hours Lyse cells Measure luciferase activity

(luminescence) Calculate EC₅₀ value
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Caption: Workflow for a typical FXR reporter gene assay.

Gene Expression Analysis in Cell Culture
To assess the effect of Turofexorate Isopropyl on the expression of specific target genes,

quantitative real-time PCR (qRT-PCR) is commonly employed.

Cell Culture and Treatment: Plate primary hepatocytes or a suitable hepatic cell line (e.g.,

HepG2). Treat the cells with Turofexorate Isopropyl at various concentrations for a

specified period (e.g., 24 hours).

RNA Isolation: Isolate total RNA from the treated cells using a commercial RNA purification

kit.

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a

reverse transcriptase enzyme.

qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for the target

genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene for normalization (e.g.,

GAPDH, ACTB).

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

In Vivo Pharmacodynamic Studies in a NASH Model
The anti-inflammatory and anti-fibrotic effects of Turofexorate Isopropyl can be evaluated in a

murine model of non-alcoholic steatohepatitis (NASH).

Animal Model: Induce NASH in mice (e.g., C57BL/6) by feeding them a methionine and

choline-deficient (MCD) diet.

Drug Administration: Administer Turofexorate Isopropyl (e.g., 30 mg/kg) or vehicle control

to the mice daily via oral gavage for a defined period (e.g., 4 weeks).

Sample Collection: At the end of the treatment period, collect blood and liver tissue samples.
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Biochemical Analysis: Measure serum levels of liver enzymes (ALT, AST).

Histological Analysis: Perform histological staining (e.g., H&E, Sirius Red) on liver sections to

assess inflammation and fibrosis.

Gene Expression Analysis: Analyze the expression of inflammatory and fibrotic markers in

the liver tissue via qRT-PCR.

Conclusion
Turofexorate Isopropyl is a well-characterized, potent, and selective FXR agonist with

demonstrated activity in preclinical models of metabolic and inflammatory diseases. Its

favorable oral bioavailability and significant pharmacodynamic effects on lipid metabolism and

inflammation make it a valuable tool for research in these areas. This technical guide provides

a foundational understanding of its chemical and biological properties to support further

investigation and development efforts. Researchers are encouraged to consult the primary

literature for more detailed experimental procedures and data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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